2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol
CAS No.:
Cat. No.: VC17827240
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO |
|---|---|
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 2-[(2-methyl-1-phenylpropyl)amino]propan-1-ol |
| Standard InChI | InChI=1S/C13H21NO/c1-10(2)13(14-11(3)9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3 |
| Standard InChI Key | HIMVDZHUJWAFMC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=CC=CC=C1)NC(C)CO |
Introduction
Chemical Identity and Structural Characteristics
2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol (IUPAC name: 2-[(2-methyl-1-phenylpropyl)amino]propan-1-ol) is a tertiary amine-alcohol hybrid. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The structure comprises a propan-1-ol backbone substituted at the second carbon by a (2-methyl-1-phenylpropyl)amino group. This configuration introduces stereochemical complexity, as the chiral centers at the amino-bearing carbon and the alcohol-bearing carbon permit multiple enantiomeric forms .
Comparative Structural Analysis
The compound shares structural motifs with several documented analogs:
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2-[Methyl(phenyl)amino]propan-1-ol (C₁₀H₁₅NO): Differs in the absence of the 2-methylpropyl chain, resulting in reduced steric hindrance .
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2-Methyl-1-phenylpropan-1-ol (C₁₀H₁₄O): Lacks the amino group, simplifying its reactivity profile .
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2-Methyl-2-phenylpropan-1-amine (C₁₀H₁₅N): Replaces the hydroxyl group with a primary amine, altering solubility and hydrogen-bonding capacity .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₃H₂₁NO | 207.31 | Secondary amine, Alcohol |
| 2-[Methyl(phenyl)amino]propan-1-ol | C₁₀H₁₅NO | 165.23 | Tertiary amine, Alcohol |
| 2-Methyl-1-phenylpropan-1-ol | C₁₀H₁₄O | 150.22 | Alcohol |
| 2-Methyl-2-phenylpropan-1-amine | C₁₀H₁₅N | 149.23 | Primary amine |
Synthesis and Manufacturing Considerations
While no direct synthesis route for 2-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is documented, methodologies for analogous compounds provide a foundational framework.
Hypothesized Synthesis Pathway
A plausible route involves:
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Grignard Reaction: Formation of 2-methyl-1-phenylpropylmagnesium bromide via reaction of 1-bromo-2-methylpropane with magnesium in an ether solvent .
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Nucleophilic Substitution: Reaction with a protected amino-propanol precursor (e.g., 2-aminopropan-1-ol triflate) to introduce the amino-alcohol moiety .
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Deprotection and Purification: Acidic hydrolysis to remove protecting groups, followed by fractional distillation or column chromatography .
Key challenges include controlling regioselectivity during the Grignard step and minimizing racemization at chiral centers. The patent CN109020784A highlights similar hurdles in synthesizing 2-methyl-1-phenyl-1-propanol, emphasizing the need for inert atmospheres and precise temperature control .
Yield Optimization Strategies
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Catalytic Additives: Lithium chloride or cerium(III) chloride may improve Grignard reagent stability, potentially boosting yields by 15–20% .
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Solvent Selection: Tetrahydrofuran (THF) enhances reaction homogeneity compared to diethyl ether, as evidenced in the synthesis of 2-methyl-2-phenylpropan-1-amine .
Physicochemical Properties
Property predictions derive from QSAR modeling and analog data:
Thermodynamic Parameters
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Boiling Point: Estimated 245–255°C (extrapolated from 220.8°C for 2-methyl-2-phenylpropan-1-amine ).
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Density: 1.02–1.08 g/cm³ (higher than 0.9 g/cm³ for 2-methyl-2-phenylpropan-1-amine due to hydroxyl group ).
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LogP: 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic Signatures
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IR Spectroscopy: Expected O-H stretch at 3200–3400 cm⁻¹ and N-H bend at 1580–1650 cm⁻¹ .
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NMR: Anticipated splitting patterns include a triplet for the CH₂OH group (δ 3.5–4.0 ppm) and a multiplet for aromatic protons (δ 7.2–7.5 ppm) .
Industrial and Research Applications
Pharmaceutical Intermediate
Potential use in synthesizing:
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Antidepressants (via reuptake inhibition moieties)
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Local anesthetics (esterification with benzoic acid derivatives)
Chiral Resolution Agent
The stereogenic centers could enable enantiomeric separation of carboxylic acids via diastereomeric salt formation .
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